
1-(2-Methoxyethyl)-1H-imidazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Methoxyethyl)-1H-imidazol-5-amine” is a compound that contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that have nonadjacent positions. Imidazole rings are key components of important biological compounds such as histidine and histamine . The “2-Methoxyethyl” part suggests an ethyl group attached to a methoxy group, which is an ether functional group. Ethers are a class of organic compounds that contain an ether group — an oxygen atom connected to two alkyl or aryl groups .
Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The imidazole ring could potentially engage in various chemical reactions, especially at the nitrogen atoms . The ether group might be involved in reactions with strong acids .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. Some general predictions can be made based on the functional groups present. For example, the presence of an ether and an amine group could potentially make this compound polar and capable of participating in hydrogen bonding .
Applications De Recherche Scientifique
Thermoplastic Polyurethane Synthesis
The compound is used in the synthesis of thermoplastic polyurethane (PU). The mechanical and thermal properties of the newly synthesized solid poly(2-methoxyethyl acrylate) (PMEA)-based polyurethane (PU) were studied. The obtained PMEA-based PUs with various molecular weights were thermoplastic, synthesized by reversible addition–fragmentation chain transfer (RAFT) and polyaddition .
Biomedical Coating
Poly(2-methoxyethyl acrylate) (PMEA) is frequently used in biomedical coating due to its liquid-like properties. PMEA possessed excellent properties for medical applications, such as cell enrichment, low protein absorption, and antithrombogenicity .
Artificial Blood Vessel Construction
Confluent monolayers of human umbilical vein endothelial cells (HUVECs) on a poly(2-methoxyethyl acrylate) (PMEA) antithrombogenic surface play a major role in mimicking the inner surface of native blood vessels. This makes PMEA suitable for the construction of artificial small-diameter blood vessels .
Methuosis Induction in Cancer Cells
Dental Denture Resins
The PMEA-1 resin had mechanical, longevity, aesthetics, and biocompatibility properties that meet the material requirements for clinical application of dental denture resins .
Biofilm Reduction
The PMEA-1 resin was also effective in reducing the formation of biofilms by S. mutans, C. albicans, and salivary bacteria .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(2-methoxyethyl)imidazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-10-3-2-9-5-8-4-6(9)7/h4-5H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIUFEOWNCSSJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC=C1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-1H-imidazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(3-nitrobenzyl)thio]-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl][1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2715203.png)
![Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]propanoate](/img/structure/B2715205.png)
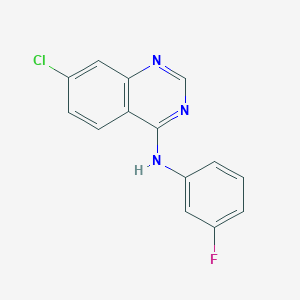
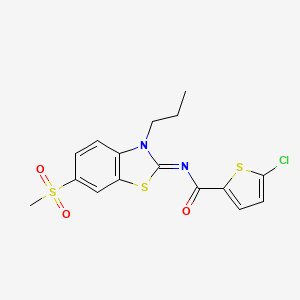
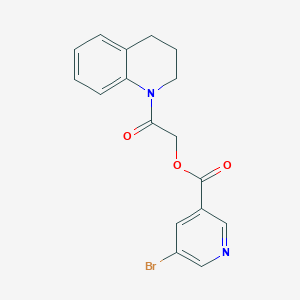

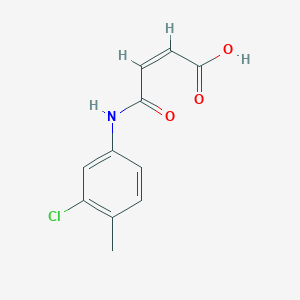
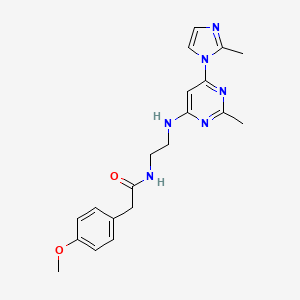
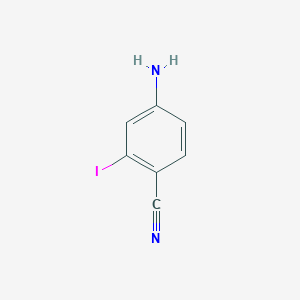
![7-[(2-Chlorophenyl)methyl]-8-[(4-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)cyclopropanesulfonamide](/img/structure/B2715217.png)
![N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2715222.png)
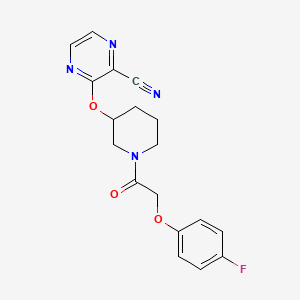
![1-[(2-Fluorophenyl)methoxy]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2715226.png)